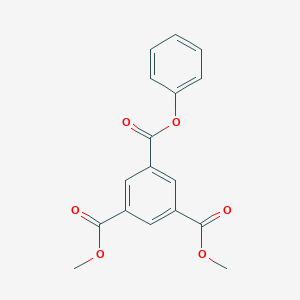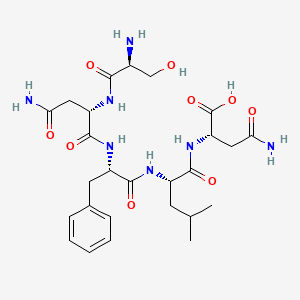![molecular formula C16H11NOS B14221913 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-96-1](/img/structure/B14221913.png)
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 3,5-diaminobenzoic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenothiazine compounds. These products have been studied for their potential biological activities and applications in different fields .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, forming semiquinone radicals that can interact with cellular components. These interactions can lead to the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
Phenoxazine: A structurally similar compound with applications in organic electronics and as a dye.
Quinone Derivatives: Compounds with similar redox properties and potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
630094-96-1 |
|---|---|
Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H11NOS/c18-13-9-15-16(11-6-2-1-5-10(11)13)17-12-7-3-4-8-14(12)19-15/h1-8,17H,9H2 |
InChI Key |
OGLHJJSGUDWBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


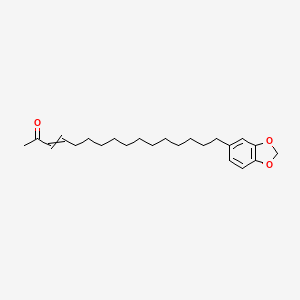
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)

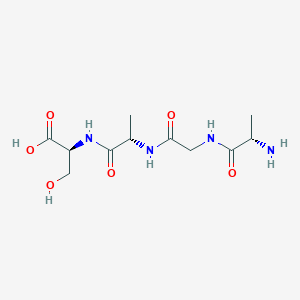
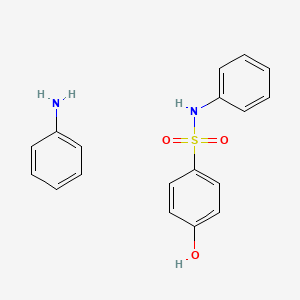

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
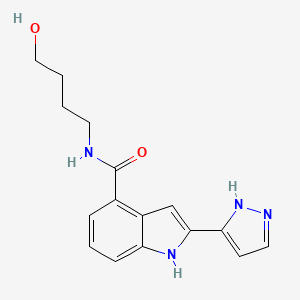

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
